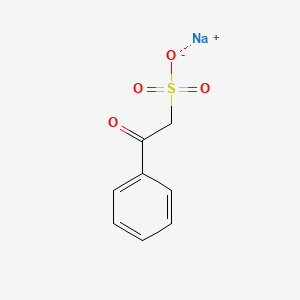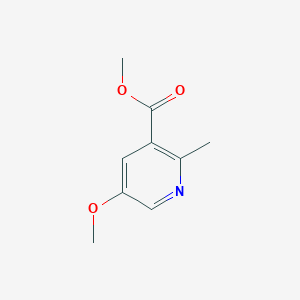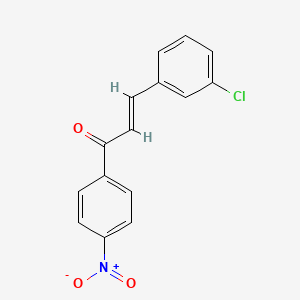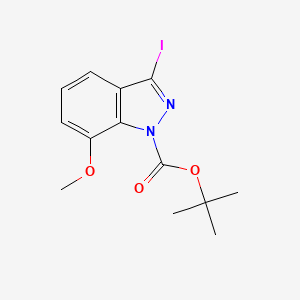
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is an organic compound with the molecular formula C21H25ClN2. This compound is known for its significant potential in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride typically involves the reaction of 1-dimethylamino-2-chloropropane with diphenylacetonitrile. This reaction is carried out under anhydrous conditions to prevent the formation of unwanted isomeric nitriles .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes rigorous purification steps to isolate the desired compound from any byproducts .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride exerts its effects involves interactions with specific molecular targets. The dimethylamino group plays a crucial role in its activity, facilitating binding to receptors or enzymes. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenyl-3-methyl-4-dimethylamino-butyronitrile: A closely related compound with similar structural features but different biological activity.
1-Dimethylamino-2-methyl-3,3-diphenylhexanone: Another compound with analgesic properties, used as a substitute for morphine.
Uniqueness
4-Dimethylamino-2,2-diphenyl-3-methylbutyronitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
63867-26-5 |
|---|---|
Molecular Formula |
C19H23ClN2 |
Molecular Weight |
314.9 g/mol |
IUPAC Name |
4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14H2,1-3H3;1H |
InChI Key |
JJLGTRNWSYAQKN-UHFFFAOYSA-N |
SMILES |
CC(C[NH+](C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)
![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)








![7-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3148217.png)
![Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate](/img/structure/B3148222.png)


